molecular formula C13H22N4O3 B14862597 Tert-butyl 2-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate

Tert-butyl 2-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate

Cat. No.: B14862597
M. Wt: 282.34 g/mol
InChI Key: DLTYKBKKPSHDRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, an oxadiazole ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate typically involves multiple steps. One common approach is the reaction of tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate with appropriate reagents to introduce the oxadiazole ring. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine or pyridine .

Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while substitution reactions can introduce various functional groups to the aminomethyl group .

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl 2-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate serves as a valuable intermediate for the preparation of more complex molecules.

Biology and Medicine: Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development .

Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism by which tert-butyl 2-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxadiazole ring and aminomethyl group play crucial roles in these interactions, facilitating binding to specific sites on the target molecules. This binding can modulate the activity of the targets, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 2-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate stands out due to the presence of the oxadiazole ring, which imparts unique chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its versatility in various applications .

Properties

Molecular Formula

C13H22N4O3

Molecular Weight

282.34 g/mol

IUPAC Name

tert-butyl 2-[[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H22N4O3/c1-13(2,3)19-12(18)17-6-4-5-9(17)7-11-15-10(8-14)16-20-11/h9H,4-8,14H2,1-3H3

InChI Key

DLTYKBKKPSHDRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CC2=NC(=NO2)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.